1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dimethylbenzene
Overview
Description
1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dimethylbenzene is an organic compound with the molecular formula C10H10BrF3. This compound is characterized by the presence of a bromine atom, three fluorine atoms, and two methyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dimethylbenzene typically involves the bromination of 3,5-dimethylbenzene followed by the introduction of the trifluoroethyl group. The reaction conditions often require the use of bromine or a brominating agent and a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dimethylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include 1-(2,2,2-trifluoroethyl)-3,5-dimethylbenzene derivatives with various functional groups.
Oxidation Reactions: Products include 3,5-dimethylbenzoic acid or 3,5-dimethylbenzaldehyde.
Reduction Reactions: Products include 1-(2,2,2-trifluoroethyl)-3,5-dimethylbenzene.
Scientific Research Applications
1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dimethylbenzene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the trifluoroethyl group can influence the compound’s reactivity and stability. The methyl groups provide steric hindrance, affecting the compound’s overall behavior in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2,2,2-trifluoroethylbenzene
- 1-Bromo-3,5-dimethylbenzene
- 1-Bromo-2,2,2-trifluoroethyl-4-methylbenzene
Uniqueness
1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dimethylbenzene is unique due to the presence of both trifluoroethyl and dimethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(1-bromo-2,2,2-trifluoroethyl)-3,5-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3/c1-6-3-7(2)5-8(4-6)9(11)10(12,13)14/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBLDSCJSSCIHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(F)(F)F)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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